N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide
Description
N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide is a synthetic small molecule characterized by a pyridazine core substituted with a 4-methylpiperazine group at the 6-position. The pyridazine ring is linked to a phenyl group at the 3-position, which is further functionalized with a 3-nitrobenzamide moiety.
The 4-methylpiperazine group is a common pharmacophore in kinase inhibitors, enhancing solubility and binding affinity through hydrogen bonding and hydrophobic interactions .
Properties
IUPAC Name |
N-[4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O3/c1-26-11-13-27(14-12-26)21-10-9-20(24-25-21)16-5-7-18(8-6-16)23-22(29)17-3-2-4-19(15-17)28(30)31/h2-10,15H,11-14H2,1H3,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXIQLWMCZGIFPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C19H22N6O2
- Molecular Weight : 366.43 g/mol
- CAS Number : Not explicitly listed in the search results but can be derived from the structure.
Research indicates that compounds similar to N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide often interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. The incorporation of a piperazine moiety is known to enhance binding affinity and selectivity towards specific targets, which could be crucial for the compound's efficacy in therapeutic applications.
Biological Activity
- Antitumor Activity :
- Anti-inflammatory Effects :
- Inhibition of Enzyme Activity :
Study 1: Antitumor Efficacy
A recent study evaluated the effects of a structurally related compound on malignant pleural mesothelioma (MPM) cells. The results indicated that the compound exhibited significant antiproliferative activity, reducing cell viability through mechanisms involving ERK pathway blockade and modulation of CD44 expression .
Study 2: Inflammatory Response Modulation
Another investigation focused on the impact of similar piperazine-containing compounds on inflammatory markers in vitro. The findings suggested that these compounds could significantly reduce levels of TNF-alpha and IL-6, indicating potential use in treating inflammatory diseases alongside cancer .
Data Tables
Comparison with Similar Compounds
Core Scaffold Modifications
- Pyridazine vs. Pyrimidine/Pyrazolopyridazine : The target compound’s pyridazine core differentiates it from CAF045 (pyrazolopyridazine-pyrimidine hybrid) and Ponatinib (imidazopyridazine). Pyridazine derivatives are less common in clinical kinase inhibitors but offer unique electronic properties for binding .
- Nitro Group vs. Halogen/Trifluoromethyl : The 3-nitrobenzamide group in the target compound contrasts with CAF045’s pyrimidine-amine and ’s trifluoromethylbenzamide. Nitro groups may enhance electrophilic interactions but pose metabolic stability challenges compared to halogen or trifluoromethyl groups .
Piperazine Substitutions
- The 4-methylpiperazine group is conserved across all compared compounds, underscoring its role in improving pharmacokinetic properties and target binding . However, its position on the pyridazine ring (6-position in the target compound vs. 4-position in Ponatinib) may alter spatial interactions with kinase ATP-binding pockets.
Q & A
Q. What are the optimized synthetic routes for N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide, and how can reaction yields be improved?
Methodological Answer: The synthesis typically involves coupling a pyridazine core with a substituted benzamide. Key steps include:
- Amide bond formation : Use coupling agents like HBTU or BOP with triethylamine (EtN) in THF under inert atmosphere to facilitate reactions between amines and carboxylic acids .
- Purification : Silica gel column chromatography (eluent: chloroform/methanol gradients) achieves >85% purity. Crystallization from dimethyl ether improves yield .
- Critical parameters : Maintain reflux conditions for intermediates (e.g., 12 hours for pyridazine derivatization) and monitor pH during workup to prevent decomposition .
Q. Example Reaction Table :
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| 1 | HBTU, EtN, THF, 12h reflux | 75% | 90% |
| 2 | Column chromatography (CHCl:MeOH 3:1) | 85% | 95% |
Q. What analytical techniques are recommended for structural confirmation and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR (DMSO-d) verify substituent positions (e.g., nitrobenzamide protons at δ 8.2–8.5 ppm; piperazine methyl at δ 2.3 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., calculated [M+H]: 492.2; observed: 492.3 ± 0.1 Da) .
- HPLC : Reverse-phase C18 columns (ACN:HO gradient) assess purity (>98% for biological assays) .
Advanced Research Questions
Q. How does the 4-methylpiperazine moiety influence kinase inhibition selectivity?
Methodological Answer:
- Kinase profiling : Use competitive binding assays (e.g., KINOMEscan®) to compare inhibition of Abelson kinase (ABL1) vs. off-target kinases (e.g., SRC, EGFR). The 4-methylpiperazine group enhances solubility and occupies hydrophobic pockets in ABL1's ATP-binding domain, reducing IC values (e.g., 5 nM vs. 50 nM for non-piperazine analogs) .
- Mutagenesis studies : Replace ABL1 gatekeeper residue (T315I) to evaluate resistance. Piperazine derivatives show retained potency (IC < 10 nM) due to flexible binding .
Q. What computational strategies predict binding modes and optimize substituent interactions?
Methodological Answer:
- Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with ABL1 (PDB: 2HYY). The nitro group forms hydrogen bonds with Glu286, while the pyridazine core occupies the hinge region .
- QSAR modeling : Correlate substituent hydrophobicity (ClogP) with cellular IC. A ClogP range of 2.5–3.5 optimizes membrane permeability and target engagement .
- MD simulations : Analyze piperazine flexibility over 100 ns trajectories to identify stable binding conformers .
Q. How can metabolic stability be improved without compromising potency?
Methodological Answer:
- Metabolite identification : Incubate with human liver microsomes (HLMs) and analyze via LC-MS/MS. Common oxidation sites (e.g., piperazine methyl) are stabilized by fluorination or methyl substitution .
- Pro-drug design : Introduce esterase-cleavable groups (e.g., acetyl) on the benzamide to enhance oral bioavailability (e.g., 2.5-fold increase in AUC) .
- In vivo PK studies : Monitor plasma half-life in murine models. Piperazine analogs with trifluoromethyl substituents show t > 6 hours .
Q. What strategies resolve contradictory data in cytotoxicity vs. kinase inhibition assays?
Methodological Answer:
- Off-target screening : Use CRISPR-Cas9 knockout cell lines (e.g., ABL1-null) to isolate kinase-independent effects.
- Redox profiling : Measure ROS generation via DCFH-DA assay. Nitro groups may induce oxidative stress in sensitive cell lines (e.g., HepG2) .
- Dose-response normalization : Compare IC ratios (kinase vs. cytotoxicity) to identify structure-dependent toxicity thresholds .
Q. How are in vivo efficacy studies designed to evaluate antitumor activity?
Methodological Answer:
- Xenograft models : Implant ABL1-driven tumors (e.g., K562 cells) in nude mice. Administer compound orally (10–50 mg/kg/day) for 21 days .
- Biomarker analysis : Monitor phospho-CRKL levels (ABL1 activity marker) via Western blot. >70% suppression correlates with tumor regression .
- Toxicity endpoints : Assess body weight loss, liver enzymes (ALT/AST), and hematological parameters weekly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
